Potassium dodecanoate-2,2-D2
Overview
Description
Potassium dodecanoate-2,2-D2 is a heterocyclic organic compound . It is a long-chain fatty acid derivative that is commonly used as a food preservative and mold inhibitor. The molecular formula is C12H21D2KO2 and the molecular weight is 240.41 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string: CCCCCCCCCCCC(=O)[O-].[K+] . This indicates a long carbon chain with a carboxyl group at one end, and a potassium ion .Scientific Research Applications
Potassium in Agriculture
Research on potassium in agriculture underscores its critical role in plant physiology, crop nutrition, and soil health. Potassium is essential for various plant physiological processes, including the retranslocation of photoassimilates needed for good crop quality. It plays a significant role in plant stress situations, such as diseases, pests, and environmental stresses like frost, drought, and salinity. The study by Römheld and Kirkby (2010) discusses the future needs for research on potassium in agriculture, highlighting the importance of understanding potassium's role from molecular levels to field management for improving agricultural practices and outcomes (Römheld & Kirkby, 2010).
Potassium in Environmental Sustainability
Potassium solubilizing bacteria (KSB) are explored for their ability to convert insoluble potassium in soils to forms that are available for plant uptake. This biological approach to enhancing soil fertility emphasizes the reduction of chemical fertilizer use, aligning with sustainable agricultural practices. Etesami, Emami, and Alikhani (2017) provide an overview of KSB, their mechanisms, and contributions to plant growth, presenting an eco-friendly alternative to chemical fertilizers (Etesami, Emami, & Alikhani, 2017).
Potassium in Material Science and Energy Storage
Potassium-ion batteries (PIBs) represent a promising area of research due to their potential for cost-effectiveness and high performance in energy storage applications. The review by Zhang, Liu, and Guo (2019) discusses the design strategies and challenges in developing electrode materials and electrolytes for PIBs, outlining future directions for the technology (Zhang, Liu, & Guo, 2019).
Safety and Hazards
Properties
IUPAC Name |
potassium;2,2-dideuteriododecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKSOTTZRMUML-KGVUUENMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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